1H-1,6-diazaphenalene
Overview
Description
1H-1,6-Diazaphenalene is a heterocyclic aromatic compound characterized by the presence of two nitrogen atoms within its structure.
Preparation Methods
The synthesis of 1H-1,6-diazaphenalene typically involves the intramolecular condensation of 5-formylaminolepidine through the carbonyl group of the acyl . This method allows for the formation of the diazaphenalene ring system under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1H-1,6-Diazaphenalene undergoes various chemical reactions, including:
Substitution: Alkylation and acylation reactions are common, where the nitrogen atoms in the diazaphenalene ring act as nucleophiles. These reactions typically use reagents such as alkyl halides and acyl chlorides under mild conditions.
Scientific Research Applications
1H-1,6-Diazaphenalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,6-diazaphenalene involves its ability to participate in electron transfer processes. The nitrogen atoms in the ring can donate or accept electrons, facilitating redox reactions. This electron-donating ability is crucial for its role in forming charge-transfer complexes and conducting materials .
Comparison with Similar Compounds
1H-1,6-Diazaphenalene can be compared to other diazaphenalene derivatives, such as 1H-1,2-diazaphenalene. While both compounds share a similar core structure, the position of the nitrogen atoms differs, leading to variations in their electronic properties and reactivity . The unique arrangement of nitrogen atoms in this compound provides distinct advantages in forming stable radical cations and participating in hydrogen-bonded networks .
Similar Compounds
This compound stands out due to its specific electronic properties and potential applications in various scientific fields. Its ability to form stable radical cations and participate in electron transfer processes makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,8-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),6,9,11-hexaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-7,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBVOZVOESRNTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC3=C2C(=C1)NC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500568 | |
Record name | 1H-Benzo[ij][2,7]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27212-02-8 | |
Record name | 1H-Benzo[ij][2,7]naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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